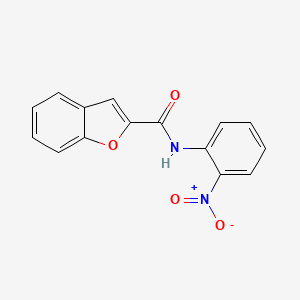
2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate, also known as musk ketone, is a synthetic fragrance ingredient widely used in cosmetics, perfumes, and household products. It was first synthesized in the early 20th century and has since become a popular fragrance ingredient due to its musky, sweet, and floral scent.
Mechanism of Action
The mechanism of action of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone is not fully understood, but it is believed to interact with specific receptors in the brain and other tissues. Studies have shown that 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone has a high affinity for the human muscarinic acetylcholine receptor, which is involved in various physiological processes such as memory, attention, and learning.
Biochemical and Physiological Effects:
Musk ketone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to modulate the activity of certain enzymes and signaling pathways in cells, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone in lab experiments is its stability and solubility in various solvents, which makes it easy to handle and use in different assays. However, its strong fragrance may interfere with some experiments, and its potential toxicity and environmental impact should also be taken into consideration.
Future Directions
There are several future directions for research on 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone. One area of interest is the development of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone derivatives with improved therapeutic properties and reduced toxicity. Another direction is the investigation of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone's potential as a biomarker for certain diseases or environmental pollutants. Additionally, more studies are needed to fully understand the mechanism of action of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone and its effects on various physiological processes.
Synthesis Methods
The synthesis of 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone involves several steps, including the condensation of acetone with cyclopentanone, followed by a series of reactions involving Grignard reagents, acid-catalyzed dehydration, and reduction. The final product is a white crystalline solid with a melting point of 83-84°C.
Scientific Research Applications
Musk ketone has been extensively studied for its fragrance properties, but it has also been found to have several potential applications in scientific research. For example, 2,5,5,8a-tetramethyl-1-(2-oxopropyl)decahydro-2-naphthalenyl acetate ketone has been used as a tracer in environmental studies to track the movement of pollutants in air and water. It has also been investigated as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-13(20)12-16-18(5)10-7-9-17(3,4)15(18)8-11-19(16,6)22-14(2)21/h15-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHETYBHZFONUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2(CCCC(C2CCC1(C)OC(=O)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,5,5,8a-tetramethyl-1-(2-oxopropyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl] acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2-propen-1-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5159890.png)

![rel-(2R,3R)-3-{methyl[3-(3-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5159900.png)
![6-chloro-3-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5159906.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5159917.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-2-methyl-4-(4-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5159922.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl benzenesulfonate](/img/structure/B5159928.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B5159935.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-benzyl-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5159945.png)
![N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159948.png)
![8-methoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate](/img/structure/B5159950.png)
![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)